ミリオシン
概要
説明
ミリオシンは、スフィンゴシン生合成の最初の段階を担う酵素であるセリンパルミトイルトランスフェラーゼの強力な阻害剤です . ミリオシンは、そのユニークな特性により、特にスフィンゴ脂質を細胞から枯渇させるための生化学研究で広く使用されています .
2. 製法
合成ルートと反応条件: ミリオシンは、全合成と半合成を含むさまざまな方法で合成できます。 全合成には、ミリオシンの主要な構造特徴であるβ, β′-ジヒドロキシα-アミノ酸骨格の構築が含まれます . このプロセスは通常、C–C結合とC–N結合形成による四級α-アミノ酸モチーフの立体選択的構築を含みます .
工業的生産方法: ミリオシンの工業的生産は、通常、Isaria sinclairii菌を用いた発酵プロセスによって達成されます。 発酵液は、その後、抽出および精製プロセスを経てミリオシンを分離します .
3. 化学反応解析
反応の種類: ミリオシンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、化合物の生物学的活性を高めたり、毒性を低減したりするために不可欠です .
一般的な試薬と条件: ミリオシンを含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は通常、目的の改変が達成されるように、制御された条件下で行われます .
主要な生成物: これらの反応から形成される主要な生成物には、ミリオシンの改変類似体が含まれ、これらはしばしばさらなる生化学的および薬理学的研究で使用されます .
科学的研究の応用
ミリオシンは、以下を含む幅広い科学研究への応用があります。
作用機序
ミリオシンは、スフィンゴシン生合成の最初の段階を担う酵素であるセリンパルミトイルトランスフェラーゼを阻害することで作用します . この阻害はスフィンゴ脂質レベルの低下につながり、それがさまざまな細胞プロセスに影響を与えます。 ミリオシンの免疫抑制活性は、特定の免疫細胞の増殖を阻害する能力に起因しています .
類似化合物:
フィンゴリモッド: 多発性硬化症の治療薬として使用されるミリオシンの誘導体.
ミセステリシン: 強力な抗真菌および免疫抑制活性を有するスフィンゴシン類似体.
スフィンゴフンギンE: 同じような生物学的活性を有する別のスフィンゴシン類似体.
独自性: ミリオシンは、セリンパルミトイルトランスフェラーゼに対する強力な阻害効果と、顕著な免疫抑制活性を持つことからユニークです。 シクロスポリンよりも10〜100倍強力であると報告されています . さらに、ミリオシンの構造は、他の治療薬を開発するためのテンプレートとして役立っており、医薬品研究におけるその重要性を強調しています .
準備方法
Synthetic Routes and Reaction Conditions: Myriocin can be synthesized through various methods, including total synthesis and semi-synthesis. The total synthesis involves constructing the β, β′-dihydroxy α-amino acid framework, which is a key structural feature of myriocin . This process typically involves stereoselective construction of the quaternary α-amino acid motif through C–C and C–N bond formation .
Industrial Production Methods: Industrial production of myriocin is often achieved through fermentation processes using the fungus Isaria sinclairii. The fermentation broth is then subjected to extraction and purification processes to isolate myriocin .
化学反応の分析
Types of Reactions: Myriocin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or reduce its toxicity .
Common Reagents and Conditions: Common reagents used in the reactions involving myriocin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .
Major Products: The major products formed from these reactions include modified analogues of myriocin, which are often used in further biochemical and pharmacological studies .
類似化合物との比較
Fingolimod: A derivative of myriocin, used as a therapeutic drug for multiple sclerosis.
Mycestericins: Sphingosine analogues with potent antifungal and immunosuppressive activities.
Sphingofungin E: Another sphingosine analogue with similar biological activities.
Uniqueness: Myriocin is unique due to its potent inhibitory effect on serine palmitoyltransferase and its significant immunosuppressant activity. It is reported to be 10- to 100-fold more potent than ciclosporin . Additionally, myriocin’s structure has served as a template for developing other therapeutic agents, highlighting its importance in pharmaceutical research .
特性
IUPAC Name |
(E,2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h9,12,18-19,23,25-26H,2-8,10-11,13-16,22H2,1H3,(H,27,28)/b12-9+/t18-,19+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIKIHCNFWXKDY-GNTQXERDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)CCCCCC/C=C/C[C@H]([C@@H]([C@@](CO)(C(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046360 | |
Record name | (+)-Myriocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35891-70-4 | |
Record name | (+)-Myriocin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35891-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thermozymocidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035891704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Myriocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Myriocin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRIOCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRM4E8R9ST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of myriocin?
A1: Myriocin is a potent inhibitor of serine palmitoyltransferase (SPT), the enzyme responsible for the first and rate-limiting step in sphingolipid biosynthesis. [, ]
Q2: How does myriocin interact with SPT?
A2: Myriocin initially forms an external aldimine with pyridoxal-5'-phosphate (PLP), a cofactor of SPT, at the active site. This complex then undergoes a catalytic degradation, forming a C18 aldehyde that acts as a suicide inhibitor by covalently modifying a lysine residue essential for SPT activity. []
Q3: What are the downstream effects of SPT inhibition by myriocin?
A3: SPT inhibition by myriocin leads to a decrease in the intracellular pool of sphingolipid intermediates, including ceramide, sphingomyelin, sphingosine-1-phosphate, and glycosphingolipids. [, ] This disruption of sphingolipid metabolism has been linked to various cellular processes, including cell cycle arrest, apoptosis, inflammation, and lipid metabolism. [, , , , , , , , ]
Q4: What is the molecular formula and weight of myriocin?
A4: Myriocin has the molecular formula C21H39NO6 and a molecular weight of 397.54 g/mol.
Q5: Are there any spectroscopic data available for myriocin?
A5: While specific spectroscopic data is not provided in the presented abstracts, techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are commonly employed for myriocin identification and quantification. [, , , ]
Q6: How do structural modifications of myriocin affect its activity?
A6: Studies synthesizing and evaluating myriocin analogs have revealed key structure-activity relationships. For instance, 14-deoxomyriocin, a myriocin derivative, exhibits significantly increased immunosuppressive activity compared to the parent compound. [, ] Introducing a group with UV characteristic absorption peaks, like in the case of a myriocin derivative with a 9-fluorenylmethoxycarbonyl group, allows for quantitative analysis using HPLC. [] These findings highlight the importance of specific structural features for myriocin's biological activity.
Q7: What is known about the stability of myriocin under various conditions?
A7: The provided research papers do not elaborate on myriocin's stability under different conditions.
Q8: Are there any formulation strategies to improve myriocin's stability, solubility, or bioavailability?
A8: Researchers have developed a nanotechnological formulation of myriocin using a nanostructured lipid carrier (NLC) for ophthalmic topical delivery. This formulation demonstrated effective myriocin levels in the back of the eye in animal models, suggesting its potential for treating retinal diseases like retinitis pigmentosa. []
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of myriocin?
A9: While detailed ADME data is not provided in the abstracts, studies using radiolabeled myriocin could provide valuable insights into its pharmacokinetic profile.
Q10: What is the in vivo activity and efficacy of myriocin in animal models?
A10: Myriocin has shown promising results in various animal models. In apoE-deficient mice, a model for atherosclerosis, myriocin treatment significantly reduced atherosclerotic lesion area, suggesting its potential as an anti-atherosclerotic agent. [, ] In a mouse model of melanoma, both intradermal and intraperitoneal administration of myriocin significantly inhibited tumor formation. [] These findings highlight myriocin's therapeutic potential in different disease contexts.
Q11: What cell-based assays have been used to study myriocin's effects?
A11: Researchers have employed various cell-based assays to investigate myriocin's effects on cell proliferation, apoptosis, and signaling pathways. For instance, myriocin inhibited the proliferation of an IL-2-dependent mouse cytotoxic T cell line (CTLL-2) at nanomolar concentrations. [] It also increased melanin synthesis in Mel-Ab cells, a model for melanogenesis. []
Q12: Has myriocin been tested in any clinical trials?
A12: The provided research papers do not mention any clinical trials involving myriocin.
Q13: What is the toxicity profile of myriocin?
A13: While myriocin has shown promising therapeutic effects in preclinical studies, its toxicity profile requires further investigation. A study in rats revealed that myriocin treatment, while preventing muscle ceramide accumulation, did not prevent muscle fiber atrophy during short-term mechanical unloading and induced hepatotoxicity. [] These findings emphasize the need for careful dose optimization and safety evaluations in future studies.
Q14: Are there any specific strategies for targeted delivery of myriocin?
A14: Besides the development of an ophthalmic topical nanoformulation, [] further research is needed to explore targeted drug delivery strategies for myriocin to enhance its efficacy and minimize potential off-target effects.
Q15: What analytical methods are used to characterize and quantify myriocin?
A15: Researchers commonly employ techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS) for the accurate quantification of myriocin in biological samples, including animal tissues. [] Additionally, high-performance liquid chromatography (HPLC) is utilized for the analysis of myriocin and its derivatives. []
Q16: How does myriocin affect Candida auris susceptibility to antifungal drugs?
A16: Myriocin has been shown to enhance the antifungal activity of amphotericin B against Candida auris, a multidrug-resistant fungal pathogen. This effect is attributed to myriocin's ability to increase fungal susceptibility to amphotericin B by inhibiting sphingolipid biosynthesis. []
Q17: What is the role of sphingolipid metabolism in hepatitis B virus (HBV) replication?
A17: A study demonstrated that combining myriocin with pegylated interferon (PEG-IFN) synergistically suppresses HBV replication in vivo without causing hepatotoxicity. This finding suggests that targeting host sphingolipid biosynthesis could be a promising therapeutic strategy for HBV infection. []
Q18: How does myriocin impact lipid metabolism in the liver?
A18: Myriocin treatment has been shown to reduce the synthesis rate of not only ceramides but also diacylglycerols in the liver of rats fed a high-fat diet, leading to improved insulin sensitivity. [] This effect highlights the complex interplay between sphingolipid metabolism and other lipid metabolic pathways.
Q19: What is the role of myriocin in regulating autophagy?
A19: Myriocin administration has been shown to activate the transcription of genes involved in autophagy, a cellular process crucial for maintaining cellular homeostasis by degrading and recycling cellular components. [] This finding suggests a potential role for myriocin in modulating autophagy, which could have implications for various diseases.
Q20: How does myriocin affect yeast lifespan?
A20: Studies in yeast have shown that myriocin treatment can extend lifespan by inducing global changes in gene expression, activating the Snf1/AMPK pathway, and down-regulating the PKA and TORC1 pathways. [, ] These findings highlight the conserved nature of sphingolipid signaling pathways and their importance in regulating longevity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。